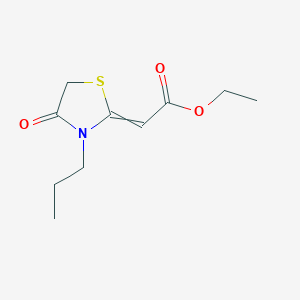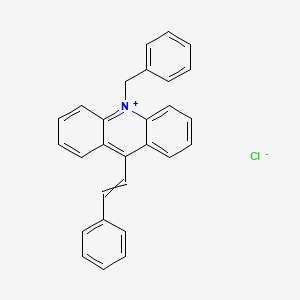
10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride is a chemical compound known for its unique structure and properties. It is an acridinium derivative, which means it belongs to a class of compounds that are structurally related to acridine. Acridine derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities.
Méthodes De Préparation
The synthesis of 10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Addition of the Phenylethenyl Group: The phenylethenyl group can be added through a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acridinium ion to its corresponding acridine form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of study in medicinal chemistry.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride involves its interaction with biological molecules. It can intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This property is particularly useful in its anticancer activity, where it can induce apoptosis in cancer cells by interfering with their DNA .
Comparaison Avec Des Composés Similaires
10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride can be compared with other acridine derivatives, such as:
Acridine Orange: A well-known dye used in cell biology for staining nucleic acids.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antibacterial properties.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
60023-07-6 |
|---|---|
Formule moléculaire |
C28H22ClN |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
10-benzyl-9-(2-phenylethenyl)acridin-10-ium;chloride |
InChI |
InChI=1S/C28H22N.ClH/c1-3-11-22(12-4-1)19-20-24-25-15-7-9-17-27(25)29(21-23-13-5-2-6-14-23)28-18-10-8-16-26(24)28;/h1-20H,21H2;1H/q+1;/p-1 |
Clé InChI |
RFNXTZNKIZXWDJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)

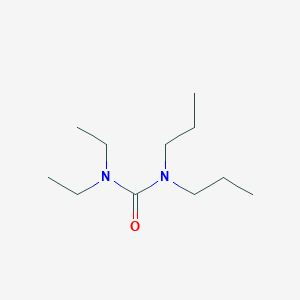

![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
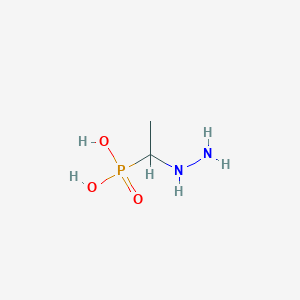
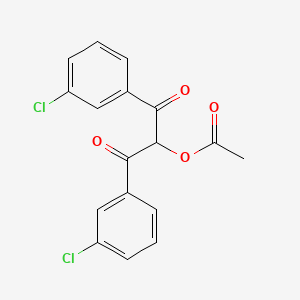
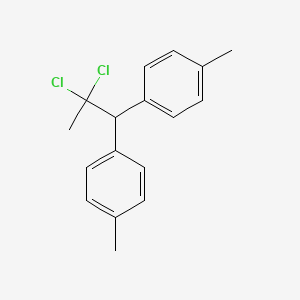
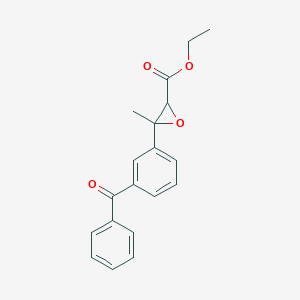
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)
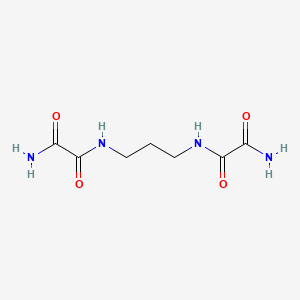

![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
